N2,N4-BIS(3-CHLORO-4-METHOXYPHENYL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE
Description
N,N’-bis(3-chloro-4-methoxyphenyl)-5-fluoropyrimidine-2,4-diamine is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine core substituted with fluorine and two 3-chloro-4-methoxyphenyl groups, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
Molecular Formula |
C18H15Cl2FN4O2 |
|---|---|
Molecular Weight |
409.2 g/mol |
IUPAC Name |
2-N,4-N-bis(3-chloro-4-methoxyphenyl)-5-fluoropyrimidine-2,4-diamine |
InChI |
InChI=1S/C18H15Cl2FN4O2/c1-26-15-5-3-10(7-12(15)19)23-17-14(21)9-22-18(25-17)24-11-4-6-16(27-2)13(20)8-11/h3-9H,1-2H3,(H2,22,23,24,25) |
InChI Key |
ARYRWGCJHFZYEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC(=NC=C2F)NC3=CC(=C(C=C3)OC)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-chloro-4-methoxyphenyl)-5-fluoropyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method starts with the preparation of 3-chloro-4-methoxyaniline, which is then reacted with 5-fluoropyrimidine-2,4-diamine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(3-chloro-4-methoxyphenyl)-5-fluoropyrimidine-2,4-diamine may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(3-chloro-4-methoxyphenyl)-5-fluoropyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N,N’-bis(3-chloro-4-methoxyphenyl)-5-fluoropyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-bis(3-chloro-4-methoxyphenyl)-5-fluoropyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(3-chloro-4-methoxyphenyl)-pyrimidine-2,4-diamine
- N,N’-bis(3-chloro-4-methoxyphenyl)-5-chloropyrimidine-2,4-diamine
- N,N’-bis(3-chloro-4-methoxyphenyl)-5-bromopyrimidine-2,4-diamine
Uniqueness
N,N’-bis(3-chloro-4-methoxyphenyl)-5-fluoropyrimidine-2,4-diamine stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
